molecular formula C9H13NO B1205963 Phenylpropanolamine CAS No. 48115-38-4

Phenylpropanolamine

Cat. No. B1205963
CAS RN: 48115-38-4
M. Wt: 151.21 g/mol
InChI Key: DLNKOYKMWOXYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylpropanolamine is an alpha- and beta-adrenergic receptor agonist with sympathomimetic activity. Phenylpropanolamine (PPA) binds to and activates alpha- and beta-adrenergic receptors in the mucosa of the respiratory tract resulting in vasoconstriction and reduction in swelling of nasal mucous membranes and reduction in tissue hyperemia, edema, and nasal congestion. This agent also stimulates the release of norepinephrine from its storage sites resulting in the effects already described. Finally, PPA indirectly stimulates beta-receptors producing tachycardia and a positive inotropic effect.
A sympathomimetic that acts mainly by causing release of NOREPINEPHRINE but also has direct agonist activity at some adrenergic receptors. It is most commonly used as a nasal vasoconstrictor and an appetite depressant.

Scientific Research Applications

Impact on Blood Pressure

Phenylpropanolamine (PPA) is known for its effects on blood pressure. Research has shown that oral PPA can lead to a significant increase in systolic blood pressure. This effect is more pronounced with immediate release formulations, higher doses of medication, and shorter-term administration. It's noteworthy that individuals with controlled hypertension are not at a higher risk of blood pressure elevation due to PPA. Studies have emphasized the need for clinicians to be aware of PPA's potential to cause a small yet significant increase in systolic blood pressure, highlighting its importance in medical considerations (Salerno et al., 2005).

Pharmacological Concerns and Clinical Trials

The use of PPA, particularly as an anorectic, has been a subject of debate due to its association with adverse clinical events. Although these associations might be non-causal, considering PPA's extensive usage, the review of clinical trials aimed to assess the impact of PPA on blood pressure provides valuable insights. The trials included a variety of subjects, such as sedentary, healthy volunteers, as well as overweight and moderately hypertensive individuals. The analysis concluded that PPA is an over-the-counter drug with an acceptable safety margin, hinting at its widespread and regulated use (Morgan & Funderburk, 1992).

Weight Loss and Treatment of Obesity

Research has indicated that some medications used for weight loss and the management of obesity, including PPA, have been associated with considerable morbidity and mortality. Safety concerns have led to the withdrawal of certain drugs, with PPA being withdrawn due to an increased risk of hemorrhagic stroke. The safety and efficacy of drug therapies like PPA have been under scrutiny, especially concerning their long-term effects and the potential risks they pose. This underscores the critical need for post-marketing surveillance to fully elucidate the adverse effect profiles of such drugs (Ioannides-Demos et al., 2006).

Application in Cold Remedies and Appetite Suppressants

Phenylpropanolamine had been widely used as a component in cold remedies and appetite suppressants. However, its use has declined significantly due to safety concerns, particularly the increased risk of hemorrhagic stroke. The review and analysis of research conducted in various countries have been instrumental in understanding the pharmacologic and clinical features of PPA, including its impact on blood pressure, heart rate, or vasculitis, and its association with hemorrhagic stroke, especially among younger women. This extensive review has been vital in highlighting the need for careful consideration and monitoring of PPA usage in specific populations (Seungmin Lee et al., 2004).

properties

CAS RN

48115-38-4

Product Name

Phenylpropanolamine

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-amino-1-phenylpropan-1-ol

InChI

InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3

InChI Key

DLNKOYKMWOXYQA-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)N

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N

Color/Form

White, crystalline powde

melting_point

101-101.5 °C

Other CAS RN

48115-38-4
14838-15-4
37577-07-4
492-41-1

Pictograms

Irritant

solubility

Freely soluble in water and alcohol
In water, 1.49X10+5 mg/L at 25 °C (est)

synonyms

Dexatrim
Hydrochloride, Phenylpropanolamine
Norephedrine
Phenylpropanolamine
Phenylpropanolamine Hydrochloride
Prolamine
Propagest
Triaminic DM

vapor_pressure

8.67X10-4 mm Hg at 25 °C (est)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the practice of this invention, the 2-nitro-1-phenyl-1-propanol is dissolved in a lower alkyl alcohol, preferably isopropyl alcohol. The mixture is placed in a vessel suitable for high pressure reactions and equipped with agitation means, e.g. a rocking bomb or a stirred bomb. Acetic acid is added to the solution to produce the acetate salt of 2-amino-1-phenyl-1-propanol during the reduction reaction.
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Synthesis routes and methods II

Procedure details

Phenylpropanolamine hydrochloride was dissolved in the water and to this solution there was added, rapidly with stirring, 20 gm of sodium hydroxide dissolved in 100 ml of water. The mixture was allowed to stand at 10° C. overnight. Crystals of the free base were filtered, washed with water and dried in vacuum over calcium chloride. This process yielded 59 gm of free base phenylpropanolamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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